

Application Notes and Protocols for Monitoring BTK Occupancy Using Ibrutinib-Biotin

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Compound of Interest

Compound Name: Ibrutinib-biotin

Cat. No.: B1139314

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Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[4][5][6] Ibrutinib is a potent and irreversible inhibitor of BTK that covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of its enzymatic activity.[1][4][7][8]

Monitoring the extent of BTK engagement by Ibrutinib in cells is crucial for understanding its pharmacodynamics and for the development of novel BTK inhibitors. **Ibrutinib-biotin** is a chemical probe consisting of Ibrutinib linked to biotin, which allows for the detection and quantification of unoccupied BTK.[9] This document provides detailed application notes and protocols for using **Ibrutinib-biotin** to monitor BTK occupancy in cells.

Principle of the Assay

The BTK occupancy assay using **Ibrutinib-biotin** is a competitive binding assay. Cells are first treated with a BTK inhibitor (e.g., Ibrutinib or a novel compound). After treatment, the remaining unoccupied BTK is labeled with a biotinylated Ibrutinib probe. The amount of bound probe, which is inversely proportional to the occupancy by the test inhibitor, can then be quantified

using various detection methods such as flow cytometry or ELISA, typically employing streptavidin conjugated to a fluorophore or an enzyme.

Data Presentation

Ibrutinib-Biotin Probe Characteristics

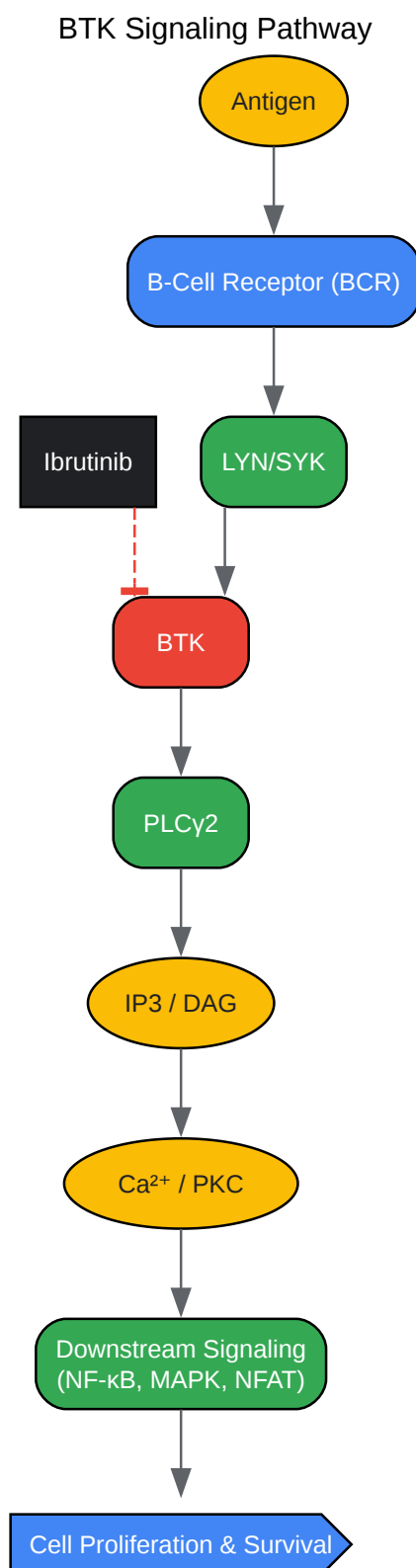
Parameter	Value	Reference
Target	Bruton's tyrosine kinase (BTK)	[9]
IC50 (BTK)	0.755 - 1.02 nM	[10][9]
Other TEC Family Kinase IC50s	TEC: 1.71-2.29 nM, BMX: 4.42-5.57 nM, ITK: 0.187-0.198 μ M	[10][9]
Other Kinase IC50s	BLK: 3.66-4.27 nM, LCK: 5.99-6.92 nM, Src: 33.8-36.3 nM, JAK3: 5.34-4.87 μ M	[10][9]

Reported BTK Occupancy Data

Cell Type	Treatment	Dose	Time	BTK Occupancy	Reference
CLL Patient Cells	Ibrutinib	420 mg/day	4 and 24 hours	96 - 99%	[11]
Ramos B cells	AVL-292	5.9 nM (EC50)	1 hour	50%	[12]
CLL Patient Cells	Acalabrutinib	100 mg BID (trough)	-	97%	[13]
TMD8 xenograft tumor	ABBV-105	30 mg/kg BID (trough)	-	\geq 90%	[14]
CLL Patient Cells	Ibrutinib	280 mg/day (simulation)	-	>90% in 96% of patients	[15]

Signaling Pathway

The B-cell receptor signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream kinases, with BTK playing a central role.^{[1][2]} Inhibition of BTK by Ibrutinib blocks this signaling cascade, thereby inhibiting B-cell proliferation and survival.^{[4][8]}



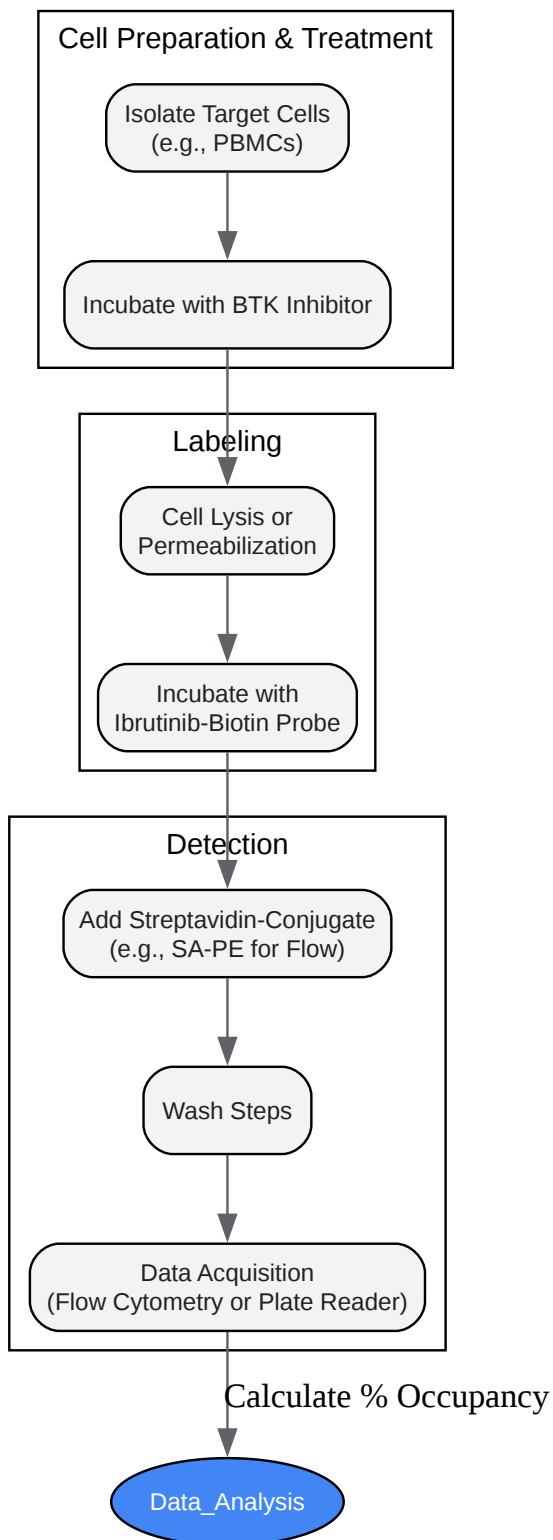
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Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow

The general workflow for a BTK occupancy assay involves cell treatment, lysis (for plate-based assays) or permeabilization (for flow cytometry), labeling with **Ibrutinib-biotin**, and subsequent detection.

BTK Occupancy Assay Workflow

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Caption: General workflow for a BTK occupancy assay.

Experimental Protocols

Protocol 1: BTK Occupancy Measurement by Flow Cytometry

This protocol is adapted for peripheral blood mononuclear cells (PBMCs).

Materials:

- Ibrutinib or other BTK inhibitor
- **Ibrutinib-biotin** probe
- FACS buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)
- Fixation/Permeabilization Buffer
- Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE)
- Cell surface marker antibodies (e.g., CD19 for B-cells)
- PBMCs isolated from whole blood

Procedure:

- Cell Treatment:
 - Resuspend PBMCs to a concentration of 10×10^6 cells/mL in appropriate cell culture medium.
 - Add the BTK inhibitor at the desired concentrations. Include a vehicle-only control (for 0% occupancy) and a saturating dose of Ibrutinib (for 100% occupancy).
 - Incubate for the desired time (e.g., 2 hours) at 37°C.
- Surface Staining:
 - Wash the cells twice with cold FACS buffer.

- Resuspend the cells in 100 μ L of FACS buffer and add cell surface antibodies (e.g., anti-CD19).
- Incubate for 15-30 minutes at 4°C in the dark.
- Wash the cells twice with cold FACS buffer.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in fixation/permeabilization buffer according to the manufacturer's instructions.
 - Incubate for 20 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- **Ibrutinib-Biotin** Labeling:
 - Resuspend the fixed and permeabilized cells in permeabilization buffer.
 - Add the **Ibrutinib-biotin** probe to a final concentration of 1 μ M.
 - Incubate for 1 hour at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Streptavidin Staining:
 - Resuspend the cell pellet in permeabilization buffer.
 - Add streptavidin-PE (or other conjugate) at the manufacturer's recommended dilution.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Data Acquisition:
 - Resuspend the cells in FACS buffer.

- Acquire data on a flow cytometer, gating on the B-cell population (e.g., CD19-positive cells).
- Data Analysis:
 - Determine the median fluorescence intensity (MFI) of the streptavidin-PE signal for each sample.
 - Calculate BTK occupancy using the following formula: $\% \text{ Occupancy} = (1 - (\text{MFI}_{\text{sample}} - \text{MFI}_{100\% \text{ occupancy}}) / (\text{MFI}_{0\% \text{ occupancy}} - \text{MFI}_{100\% \text{ occupancy}})) * 100$

Protocol 2: BTK Occupancy Measurement by ELISA-based Method

This protocol is suitable for cell lysates.

Materials:

- Ibrutinib or other BTK inhibitor
- **Ibrutinib-biotin** probe
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Streptavidin-coated microplates
- Anti-BTK antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 5% BSA in wash buffer)

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the BTK inhibitor as described in Protocol 1, step 1.
 - Wash the cells with cold PBS and lyse the cells in lysis buffer.[\[14\]](#)
 - Clarify the lysate by centrifugation and collect the supernatant.
 - Determine the total protein concentration of the lysates.
- Capture of Unoccupied BTK:
 - Incubate the cell lysates with the **Ibrutinib-biotin** probe (e.g., 1 μ M) for 1 hour at room temperature to label the unoccupied BTK.
 - Add the lysates to a streptavidin-coated plate and incubate for 2 hours at room temperature to capture the **Ibrutinib-biotin**-BTK complexes.
 - Wash the plate three times with wash buffer.
- Detection of Captured BTK:
 - Block the plate with blocking buffer for 1 hour at room temperature.
 - Wash the plate three times.
 - Add the primary anti-BTK antibody and incubate for 2 hours at room temperature.
 - Wash the plate three times.
 - Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
 - Wash the plate five times.
- Signal Development and Measurement:
 - Add TMB substrate and incubate until sufficient color development.

- Stop the reaction with stop solution.
- Read the absorbance at 450 nm on a microplate reader.
- Data Analysis:
 - Normalize the absorbance readings to the total protein concentration.
 - Calculate BTK occupancy using a similar formula as in the flow cytometry protocol, substituting absorbance for MFI.

Concluding Remarks

The use of **Ibrutinib-biotin** probes provides a robust and quantitative method for assessing the target engagement of BTK inhibitors in a cellular context. The protocols outlined above for flow cytometry and ELISA-based methods can be adapted for various cell types and experimental conditions. Accurate determination of BTK occupancy is invaluable for preclinical and clinical studies aimed at optimizing dosing regimens and evaluating the efficacy of novel BTK-targeting therapies.

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